molecular formula C22H18N4O4 B10920288 N-(2,3-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,3-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920288
M. Wt: 402.4 g/mol
InChI Key: YBIGKOMSUQZCNI-UHFFFAOYSA-N
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Description

N~4~-(2,3-DIMETHYLPHENYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,3-DIMETHYLPHENYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazole ring.

    Substitution Reactions:

    Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,3-DIMETHYLPHENYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted isoxazolo[5,4-b]pyridine derivatives.

Scientific Research Applications

N~4~-(2,3-DIMETHYLPHENYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Biological Studies: It is used in research to understand its effects on various biological pathways and molecular targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N4-(2,3-DIMETHYLPHENYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
  • N-(2,6-DIMETHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
  • N-(2-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE

Uniqueness

N~4~-(2,3-DIMETHYLPHENYL)-3-METHYL-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of both 2,3-dimethylphenyl and 3-nitrophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18N4O4/c1-12-6-4-9-18(13(12)2)23-21(27)17-11-19(24-22-20(17)14(3)25-30-22)15-7-5-8-16(10-15)26(28)29/h4-11H,1-3H3,(H,23,27)

InChI Key

YBIGKOMSUQZCNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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